ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
Overview
Description
Trifluoromethyl group containing compounds are widely used in various areas, including the pharmaceutical and agrochemical industries . They are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, anticonvulsant, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of similar compounds has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, the formation of N–N bond has been recently utilized for the synthesis of heterocycles and azo compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For instance, the Linear Formula, CAS Number, and Molecular Weight of a similar compound, “1-ETHYL-1-(2-(TRIFLUOROMETHYL)PHENYL)-3-(3-(TRIFLUOROMETHYL)PHENYL)UREA”, are C17H14F6N2O, 200134-95-8, and 376.304 respectively .
Scientific Research Applications
Precursor for Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles. These intermediates are further cyclized to yield various condensed pyrazoles like pyrano[4,3-c]pyrazol-4(1H)-ones and 4(2H)-ones, as well as dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. Suzuki coupling of these compounds can produce 5-arylpyrazoles, demonstrating their versatility in organic synthesis (Arbačiauskienė et al., 2011).
Component in Multi-Component Synthesis Reactions : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized through a one-pot condensation reaction, showcasing its use in multi-component synthesis. The structural details of this compound were confirmed through various spectroscopic and X-ray diffraction studies, underscoring its significance in understanding molecular geometry and electronic structure-properties (Viveka et al., 2016).
Fluorescent Compounds Synthesis : Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates have been utilized to synthesize fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety. The optical properties of these compounds have been explored through UV-vis absorption and fluorescence spectroscopy, highlighting their potential in materials science and sensor technology (Zheng et al., 2011).
Intermolecular Interaction Studies : The compound's ability to form intermolecular interactions, such as C-H···O and C-H···π interactions, has been studied, providing insights into the molecular packing and stability of these compounds (Viveka et al., 2016).
Investigation of Electronic Properties : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and its derivatives have been a subject of density functional theory (DFT) studies, which include the analysis of frontier molecular orbitals, theoretical UV-Vis, and IR stretching vibrations. These studies are crucial for understanding the electronic transition and interaction within the molecule (Viveka et al., 2016).
Crystallographic Analysis for Structural Determination : Single crystal X-ray diffraction has been a common technique used to determine the precise molecular structure of these compounds, further contributing to the field of crystallography and material science (Viveka et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-7-8-18(17-10)11-6-4-3-5-9(11)13(14,15)16/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCRSAIXZBCTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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